molecular formula C19H20N2O4 B2976243 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide CAS No. 941894-21-9

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2976243
CAS No.: 941894-21-9
M. Wt: 340.379
InChI Key: PMMXIEWPDORTSQ-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound characterized by its unique molecular structure This compound features a benzo[d][1,3]dioxol-5-ylmethyl group attached to an oxalamide moiety, which is further linked to a 3-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-ylmethyl and 3-phenylpropyl precursors. These precursors are then reacted under controlled conditions to form the final oxalamide compound. Common reaction conditions include the use of strong bases or acids, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide may be employed in the study of enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)ethanamine

  • N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)urea

  • N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)amide

Uniqueness: N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties compared to its similar counterparts. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-18(20-10-4-7-14-5-2-1-3-6-14)19(23)21-12-15-8-9-16-17(11-15)25-13-24-16/h1-3,5-6,8-9,11H,4,7,10,12-13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMXIEWPDORTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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